molecular formula C19H20N2OS B10876346 N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

Cat. No.: B10876346
M. Wt: 324.4 g/mol
InChI Key: AGQRKIATRCWOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrobenzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrobenzothiophene ring system.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and tetrahydrobenzothiophene-based molecules. Examples include:

Uniqueness

What sets N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(prop-2-enyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C19H20N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,21,22)

InChI Key

AGQRKIATRCWOHR-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.